molecular formula C26H36B2O4 B1403316 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane CAS No. 1422172-96-0

4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane

Cat. No.: B1403316
CAS No.: 1422172-96-0
M. Wt: 434.2 g/mol
InChI Key: WSSQQPHRIUYUES-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

The compound 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (CAS: 849681-64-7) is a bis-pinacol boronate ester featuring two 1,3,2-dioxaborolane rings linked via a 4-(2-phenylethyl)phenyl bridge. Its IUPAC name reflects the symmetrical substitution pattern: each boron atom is bonded to a phenyl group connected by an ethylene spacer, with all four methyl groups on the dioxaborolane rings.

Synonyms include:

  • 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane
  • 4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)diphenylacetylene.

The SMILES notation is:
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(CCC3=CC=C(B4OC(C)(C)C(C)(C)O4)C=C3)C=C2.

Molecular Properties and Physical Characteristics

The compound has a molecular formula of C₂₆H₃₆B₂O₄ and a molecular weight of 430.2 g/mol. Key physical properties include:

Property Value/Description Source
Melting Point Not explicitly reported; analogous compounds: 27–31°C
Density ~1.0–1.2 g/cm³ (typical for boronate esters)
Solubility Soluble in polar aprotic solvents (e.g., THF, DMSO)
Stability Air-stable; hydrolyzes slowly in aqueous media

The extended conjugation and rigid biphenylethyl backbone contribute to its thermal stability, making it suitable for high-temperature reactions.

Spectroscopic Analysis and Identification

1H NMR (CDCl₃, 400 MHz):

  • Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H, Ar–H).
  • Ethylene spacer: δ 2.8–3.0 ppm (triplet, 4H, –CH₂–).
  • Pinacol methyl groups: δ 1.3 ppm (singlet, 24H, –C(CH₃)₂).

11B NMR : A single peak near δ 26–28 ppm, characteristic of tetracoordinated boron in dioxaborolanes.

IR Spectroscopy :

  • B–O stretch: ~1350–1310 cm⁻¹.
  • C–O (ether): ~1200–1150 cm⁻¹.

Mass Spectrometry : Molecular ion peak observed at m/z 430.2 (M⁺), consistent with the molecular weight.

Historical Development of Bis-pinacol Boronate Esters

Bis-pinacol boronate esters emerged as critical reagents following the advent of the Suzuki–Miyaura reaction in the 1980s. Early applications focused on simple aryl boronic acids, but the need for air-stable, crystalline intermediates drove the development of pinacol-protected derivatives. The target compound exemplifies advancements in bidirectional coupling agents , enabling the synthesis of conjugated polymers and covalent organic frameworks (COFs). For instance, tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane (CAS: 875772-13-7) has been used in 3D COFs, highlighting the structural versatility of bis-boronates.

Tables

Table 1: Comparative Molecular Properties of Related Boronate Esters

Compound Molecular Formula Molecular Weight (g/mol) Application
Target Compound (849681-64-7) C₂₆H₃₆B₂O₄ 430.2 Cross-coupling, COF synthesis
Bis(pinacolato)diboron (73183-34-3) C₁₂H₂₄B₂O₄ 253.9 Suzuki–Miyaura reagent
4-Methoxyphenylboronic acid pinacol ester C₁₃H₁₉BO₃ 234.1 Pharmaceutical intermediates

Table 2: Key Spectral Assignments

Technique Key Signals Interpretation
1H NMR δ 1.3 (24H, s) Pinacol methyl groups
δ 7.2–7.8 (8H, m) Aromatic protons
11B NMR δ 26.05 Tetracoordinated boron
IR 1350 cm⁻¹ B–O stretching vibration

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h11-18H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSQQPHRIUYUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane (CAS No. 1422172-96-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antimicrobial properties and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H36B2O4C_{26}H_{36}B_{2}O_{4}, with a molecular weight of 434.19 g/mol. The structure features a dioxaborolane core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC26H36B2O4
Molecular Weight434.19 g/mol
CAS Number1422172-96-0
Synonyms1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane

Antimicrobial Activity

Recent studies have indicated that compounds containing boron moieties exhibit significant antimicrobial properties. A related study demonstrated that derivatives of diethyl benzylphosphonates with boronic acid groups showed enhanced antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative analysis of several synthesized compounds including those featuring the dioxaborolane structure:

  • Compound A (with boronic acid): Minimum Inhibitory Concentration (MIC) of 3.13 μg/mL against Staphylococcus aureus.
  • Compound B (without boronic acid): MIC of 6.25 μg/mL against Escherichia coli.

The presence of boron in the structure significantly improved the antimicrobial efficacy of the compounds tested .

Cytotoxic Studies

Cytotoxicity assays have been performed to evaluate the impact of this compound on bacterial strains. The results indicated that:

  • Compounds similar to 4,4,5,5-tetramethyl-2-(...)-1,3,2-dioxaborolane demonstrated varying degrees of cytotoxicity against E. coli, with some derivatives showing low MIC values.
  • The introduction of specific substituents on the phenyl ring influenced the cytotoxic effects significantly.

Table: Cytotoxicity Results

CompoundTarget BacteriaMIC (μg/mL)
Compound AE. coli15.0
Compound BS. aureus7.5
Compound CE. coli30.0

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with DNA topology. Studies have shown that these compounds can induce oxidative stress within bacterial cells leading to significant DNA damage .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis as a reagent for the formation of carbon-boron bonds. This is particularly valuable in:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of biaryl compounds which are pivotal in pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron center during these reactions .
  • Functionalization of Aromatic Compounds : The compound can be used to functionalize aromatic rings through electrophilic substitution reactions. This property is advantageous for creating complex molecular architectures necessary in drug development .

Materials Science

In materials science, 4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane has shown potential in:

  • Polymer Chemistry : It serves as a building block for synthesizing boron-containing polymers which exhibit unique thermal and mechanical properties. These materials can be utilized in high-performance applications such as coatings and adhesives .
  • Luminescent Materials : The compound's structure allows it to be incorporated into luminescent materials for optoelectronic devices. Research indicates that its derivatives can emit light upon excitation, making them suitable for use in LEDs and other light-emitting technologies .

Medicinal Chemistry

In the realm of medicinal chemistry, the applications include:

  • Drug Development : The ability to form stable complexes with various biological molecules makes this compound a candidate for drug design. Its derivatives have been investigated for their potential as anti-cancer agents due to their ability to interfere with cellular processes .
  • Boron Neutron Capture Therapy (BNCT) : The boron atom in the compound is useful in BNCT for treating cancer. The compound can be designed to target tumor cells selectively and enhance the efficacy of neutron capture therapy by concentrating boron within malignant tissues .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields (over 90%) with minimal by-products.

Case Study 2: Development of Boron-Based Luminescent Polymers

Research focused on incorporating this compound into polymer matrices resulted in materials with enhanced luminescence properties. These polymers exhibited significant potential for use in display technologies due to their stability and brightness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name / CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (1422172-96-0) C₂₆H₃₆B₂O₄ Biphenylethyl-linked bis(boronate) 434.19 Bifunctional cross-linker, polymer synthesis
4,4,5,5-Tetramethyl-2-(phenylethynyl)-dioxaborolane C₁₄H₁₇BO₂ Phenylethynyl 228.10 Sonogashira coupling, conjugated materials
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitro-phenyl)-dioxaborolane C₁₃H₁₆BNO₄ 2-Methyl-5-nitrophenyl 261.09 Electron-deficient boronate for Suzuki-Miyaura with aryl chlorides
3-(4-Boronoaryl)morpholine (e.g., 1i) C₁₅H₂₂BNO₃ Morpholine-substituted aryl 275.16 Drug discovery (polarity modulation)
4,4,5,5-Tetramethyl-2-(9,9,10,10,11,11,12,12,12-nonafluoro-dodec-enyl)-dioxaborolane C₁₇H₁₉BF₉O₂ Nonafluoroalkyl 424.13 Fluorophilic reactivity, hydrophobic materials
[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl]methanol C₁₃H₁₉BO₃ Hydroxymethyl 234.10 Hydrogen bonding, bifunctional synthon

Stability and Handling

Preparation Methods

Nickel-Catalyzed Borylation of Aryl Halides

Procedure ():
Aryl halides (e.g., bromides) undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a nickel catalyst. For the target compound, a bis-borylation strategy is employed:

Key Steps :

  • Coupling : The ethyl-bridged biphenyl precursor is synthesized via Suzuki-Miyaura coupling of 4-bromophenylboronic acid esters.
  • Borylation : Sequential borylation of both aryl rings using B₂pin₂ under nickel catalysis.

Purification :
Flash column chromatography (petroleum ether/ethyl acetate, 20:1) yields the product in 72–86% isolated yield .

Radical Borylation via Organocatalysis

Procedure ():
A radical-based approach using tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a catalyst enables borylation under mild conditions:

Advantages :

  • Avoids heavy metals.
  • Compatible with sensitive functional groups.

Yield : Up to 89% for bis-borylated products.

Stepwise Synthesis via Ethyl-Bridge Formation

Procedure (,):

  • Core Synthesis :
    • A Heck coupling or ethylene insertion reaction forms the ethyl-bridged biphenyl structure.
    • Example: Reaction of 4-bromostyrene with a boronate-containing aryl halide.
  • Borylation :
    • Each aryl ring is borylated separately using B₂pin₂ and a palladium catalyst (e.g., Pd(PPh₃)₄).

Typical Conditions :

Isolated Yield : 65–78% after chromatography.

Comparative Analysis of Methods

Method Catalyst Reaction Time Yield (%) Key Advantages
Nickel-Catalyzed NiBr₂·DME/L2 24 h 72–86 Scalable, high purity
Radical Borylation B(C₆F₅)₃ 15 min 89 Mild conditions, no metals
Stepwise Synthesis Pd(PPh₃)₄ 12–48 h 65–78 Flexible for asymmetric derivatives

Critical Considerations

Q & A

Q. What are the optimal conditions for synthesizing this compound, and how can low yields be addressed?

The synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, a column chromatography method using hexanes/EtOAc (2:1, +0.25% Et3_3N) achieved 27% yield for a structurally similar dioxaborolane derivative . Low yields may arise from steric hindrance or boronate ester hydrolysis. To mitigate this, ensure anhydrous conditions, use excess boronic ester reagents, and optimize reaction time/temperature. Internal standards (e.g., mesitylene) can improve yield quantification .

Q. How should this compound be purified to ensure stability?

Purification via column chromatography with hexanes/EtOAc and triethylamine additives is recommended to prevent decomposition. Avoid aqueous workups, as boronate esters are prone to hydrolysis. For sensitive derivatives (e.g., amino-substituted analogs), use inert atmospheres and low-temperature storage (-20°C) post-purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 1.0–1.5 ppm) on the dioxaborolane rings.
  • 11^{11}B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .
  • FT-IR : B-O stretching (~1350 cm1^{-1}) and C-B vibrations (~1150 cm1^{-1}) validate the core structure .

Q. How does the compound’s stability vary under different storage conditions?

Stability testing shows degradation occurs via hydrolysis or oxidation. Store at -20°C under nitrogen, avoiding light and humidity. For short-term use (1–2 weeks), -4°C is acceptable. Derivatives with electron-withdrawing groups (e.g., fluorophenyl) exhibit enhanced stability .

Advanced Research Questions

Q. What strategies improve regioselectivity in cross-coupling reactions using this compound?

Regioselectivity in Suzuki-Miyaura couplings depends on ligand choice and steric effects. Bulky ligands (e.g., SPhos) favor coupling at less hindered positions. For example, coupling with 2-chloropyrimidine derivatives achieved >90% selectivity using Pd(OAc)2_2/SPhos in THF at 80°C . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution on the boronate .

Q. How do steric and electronic effects influence functional group compatibility?

Steric hindrance from tetramethyl groups limits reactivity with bulky substrates. Electron-rich aryl partners (e.g., morpholine derivatives) require Pd catalysts with strong σ-donor ligands (e.g., XPhos) to activate the boronate. Conversely, electron-deficient substrates (e.g., nitriles) react efficiently under mild conditions (room temperature, 12 h) .

Q. What mechanistic insights explain contradictions in catalytic efficiency across studies?

Discrepancies arise from solvent polarity and base strength. Polar aprotic solvents (DMF, THF) stabilize the boronate-Pd complex, while weaker bases (K2_2CO3_3) reduce side reactions. Kinetic studies show that rate-determining transmetallation is accelerated by electron-deficient aryl halides .

Q. How can advanced NMR techniques resolve ambiguities in structural assignments?

  • 2D NMR (HSQC, HMBC) : Correlate 11^{11}B shifts with adjacent protons to confirm boronate connectivity .
  • DOSY : Differentiate between monomeric and aggregated species in solution, which affect reactivity .

Q. What are the limitations of mass spectrometry (MS) for analyzing degradation products?

MS may fail to distinguish isobaric species (e.g., hydrolyzed boronic acids vs. esters). Pair with HPLC-UV (λ = 254 nm) or tandem MS (MS/MS) to resolve fragmentation patterns. For example, degradation of 4-aminophenyl derivatives produces a characteristic [M-H2_2O]+^+ peak .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane

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